methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Description
Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is an organic compound that belongs to the class of sulfonyl acrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfonyl and amino groups in the molecule suggests potential reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
methyl (E)-2-(2-fluorophenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-12-7-9-13(10-8-12)19-11-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)18/h3-11,19H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIUQDNUBLJRI-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-methylaniline.
Formation of Intermediate: The reaction between 2-fluorobenzenesulfonyl chloride and 4-methylaniline under basic conditions (e.g., using a base like triethylamine) forms an intermediate sulfonamide.
Acrylation: The intermediate sulfonamide is then reacted with methyl acrylate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of methyl acrylates have been tested for their antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. Some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting that methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate may also possess significant anticancer activity .
Acaricidal Properties
The compound's structural characteristics allow for potential applications in pest control. Studies on phenyl methoxyacrylates have shown that modifications can enhance acaricidal activity against agricultural pests. The sulfonyl group may play a critical role in increasing the efficacy of such compounds .
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of the Acrylate Moiety : The initial step usually includes the reaction of acrylic acid derivatives with suitable amines.
- Introduction of the Sulfonyl Group : This can be achieved through sulfonation reactions involving sulfonic acids or sulfonyl chlorides.
- Final Modifications : Further modifications may involve protecting groups or additional functionalizations to optimize biological activity and stability.
Material Science Applications
The unique properties of this compound allow for its use in developing advanced materials:
Polymer Chemistry
Due to its acrylate functionality, this compound can be polymerized to create novel materials with specific mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and other industrial materials.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules suggests potential applications in drug delivery systems, where controlled release and targeted delivery are crucial for therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds:
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and amino groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-[(2-chlorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
- Methyl (2E)-2-[(2-bromophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
- Methyl (2E)-2-[(2-iodophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Uniqueness
Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately . Its structure includes an acrylate moiety, a sulfonyl group, and an amino group attached to aromatic rings, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Melting Point | Not specified |
| Density | Not specified |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, compounds with similar structures demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from to .
In vitro assays revealed that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin. The antibiofilm potential was highlighted by a superior percentage reduction in biofilm formation .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes critical in microbial metabolism. Specifically, it has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR . These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The presence of the fluorophenyl and methylphenyl groups contributes significantly to its antimicrobial properties and enzyme inhibition capabilities. Variations in these substituents can lead to different pharmacological profiles.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in the aromatic rings can enhance or diminish biological activity:
| Compound Name | Key Features |
|---|---|
| Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate | Similar acrylate structure; different substituents |
| N-(4-Methylphenyl)-N'-(2-fluorophenyl)sulfonamide | Contains sulfonamide; lacks acrylate functionality |
| 4-Methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | Sulfonamide derivative; different core structure |
This table illustrates how structural modifications can lead to distinct biological activities, emphasizing the importance of systematic SAR studies in drug development.
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A study found that derivatives exhibited significant antimicrobial activity against clinical isolates with low toxicity profiles, indicating their potential as therapeutic agents .
- Enzyme Inhibition Studies : Another investigation highlighted the enzyme inhibition capabilities of these compounds, demonstrating effective binding interactions through molecular docking simulations .
- Synergistic Effects : Research indicated that certain derivatives displayed synergistic effects when combined with existing antibiotics, suggesting a pathway for overcoming resistance issues in pathogenic bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate?
- Methodological Answer : The compound can be synthesized via modified esterification or coupling reactions. For example, analogous acrylates are synthesized using sulfonyl chloride intermediates and nucleophilic substitution with 4-methylaniline. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity. Crystallization in polar aprotic solvents like DMF may yield pure products, as seen in structurally related sulfonyl acrylates .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond geometry, as demonstrated in monoclinic polymorphs of similar acrylates (e.g., C2/c space group with Z = 8) . Complementary techniques include H/C NMR for verifying substituent integration and IR spectroscopy for identifying sulfonyl (S=O) and acrylate (C=O) functional groups.
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Purity can be monitored via HPLC with UV detection (λ = 254 nm). Avoid exposure to moisture, as sulfonyl groups are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and stereochemical control?
- Methodological Answer : Use factorial design to test variables like catalyst loading (e.g., Pd for coupling), temperature, and solvent polarity. For example, highlights flow-chemistry approaches for optimizing diazomethane synthesis, which can be adapted for continuous-flow acrylate production. Response surface methodology (RSM) can model interactions between parameters to maximize E/Z selectivity .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic disorder in crystal lattices or solvent inclusion. For instance, reports a mean C–C bond length of 0.004 Å with R factor = 0.055, indicating minor disorder. Cross-validate using variable-temperature NMR to detect conformational flexibility and SC-XRD refinement with Hirshfeld surface analysis to assess packing effects .
Q. What is the mechanistic role of the sulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the acrylate β-carbon for nucleophilic attack. In , analogous fluorophenyl acrylates undergo base-mediated conversion to pentadienones via Michael addition. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with varying nucleophiles (e.g., amines, thiols) .
Q. How does the 2-fluorophenyl substituent influence intermolecular interactions in crystal packing?
- Methodological Answer : Fluorine’s electronegativity drives C–H···F hydrogen bonding and π-stacking. In , the 4-fluorophenyl group in CHFO forms a monoclinic lattice with a β angle of 123.037°, stabilized by F···H–C contacts. Computational modeling (e.g., DFT) can compare interaction energies with non-fluorinated analogs .
Q. Can this compound serve as a monomer for functional polymer synthesis?
- Methodological Answer : The acrylate moiety is polymerizable via radical initiators (e.g., AIBN). describes copolymerization of acrylates with dimethyldiallylammonium chloride for dye-fixative applications. GPC and DSC can assess molecular weight distribution and thermal stability of resulting polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
